molecular formula C14H13ClFNO3 B7762841 Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B7762841
M. Wt: 297.71 g/mol
InChI Key: NGBZZCXZVDYZQK-UHFFFAOYSA-N
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Description

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with a complex molecular structure. This compound is characterized by the presence of chlorine and fluorine atoms on the quinoline ring, which significantly influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.

  • Substitution Reactions: Chlorination and fluorination reactions are employed to introduce chlorine and fluorine atoms at the appropriate positions on the quinoline ring.

  • Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.

  • Purification: Purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidized Products: Various quinoline derivatives with different oxidation states.

  • Reduced Products: Hydroxylated quinoline derivatives.

  • Substituted Products: Quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

  • Biology: The compound is used in biological studies to understand the effects of quinoline derivatives on various biological systems.

  • Industry: The compound is used in the chemical industry for the production of dyes, pigments, and other quinoline-based products.

Mechanism of Action

The mechanism by which Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

  • Pefloxacin: Another fluoroquinolone with similar antibacterial properties.

  • Ciprofloxacin: A widely used fluoroquinolone with a slightly different structure.

Uniqueness: Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-11(16)10(15)6-12(8)17/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBZZCXZVDYZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 59.7 g portion of the above ester was suspended in 425 ml of dimethylformamide, 76.6 g of pctassium carbonate was added and this mixture was stirred in an oil bath at 80°-90° C. An 89 ml portion of ethyl iodide was added, the mixture was stirred at 80°-90° C. for 18 hours and then evaporated. The residue was dissolved in water and then extracted with dichloromethane. The extract was washed with water, dried, filtered through hydrous magnesium silicate and evaporated in vacuo. The solid was recrystallized from ethanol, giving 38 g of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
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Synthesis routes and methods II

Procedure details

A 59.7 g portion of the above ester was suspended in 425 ml of dimethylformamide, 76.6 g of potassium carbonate was added and this mixture was stirred in an oil bath at 80°-90° C. An 89 ml portion of ethyl iodide was added, the mixture was stirred at 80°-90° C. for 18 hours and then evaporated. The residue was dissolved in water and then extracted with dichloromethane. The extract was washed with water, dried, filtered through hydrous magnesium silicate and evaporated in vacuo. The solid was recrystallized from ethanol, giving 38 g of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
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